2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide
CAS No.:
Cat. No.: VC13536601
Molecular Formula: C9H19N3O
Molecular Weight: 185.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H19N3O |
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Molecular Weight | 185.27 g/mol |
IUPAC Name | 2-amino-N-ethyl-N-[(3R)-1-methylpyrrolidin-3-yl]acetamide |
Standard InChI | InChI=1S/C9H19N3O/c1-3-12(9(13)6-10)8-4-5-11(2)7-8/h8H,3-7,10H2,1-2H3/t8-/m1/s1 |
Standard InChI Key | UTKCPKLCCMCIQG-MRVPVSSYSA-N |
Isomeric SMILES | CCN([C@@H]1CCN(C1)C)C(=O)CN |
SMILES | CCN(C1CCN(C1)C)C(=O)CN |
Canonical SMILES | CCN(C1CCN(C1)C)C(=O)CN |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure comprises three key components:
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A pyrrolidine ring (five-membered nitrogen-containing heterocycle) with a methyl group at the 1-position in the (R)-configuration.
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An ethyl group (-CH₂CH₃) attached to the acetamide nitrogen.
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An α-amino group (-NH₂) on the carbon adjacent to the carbonyl group.
The stereochemistry at the 1-position of the pyrrolidine ring is critical for biological interactions, as the (R)-configuration influences binding affinity to neuronal receptors .
IUPAC Nomenclature and Identifiers
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IUPAC Name: 2-Amino-N-ethyl-N-[(3R)-1-methylpyrrolidin-3-yl]acetamide
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SMILES: CC(=O)N(CC)C1CN(C)CC1N
Table 1: Molecular Data of 2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide
Property | Value |
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Molecular Formula | C₉H₁₉N₃O |
Molecular Weight | 185.27 g/mol |
Hydrogen Bond Donors | 2 (NH₂ and NH) |
Hydrogen Bond Acceptors | 3 (2×N, 1×O) |
Rotatable Bond Count | 4 |
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
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Pyrrolidine Functionalization: (R)-1-methylpyrrolidin-3-amine is prepared via stereoselective alkylation of pyrrolidine-3-carboxylic acid, followed by reduction.
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Acetamide Coupling: The amine reacts with ethyl chloroacetate in the presence of a coupling agent (e.g., DCC) to form the acetamide backbone.
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Amino Group Introduction: The α-position of the acetamide is aminated using ammonia or a protected amine derivative.
Key challenges include maintaining stereochemical integrity during alkylation and minimizing racemization during coupling.
Industrial Production
Large-scale synthesis employs continuous flow reactors to enhance yield (typically >75%) and purity (>98%). Automated systems control reaction parameters (temperature: 50–80°C, pressure: 1–3 atm) and enable real-time monitoring via inline spectroscopy. Solvent selection (e.g., tetrahydrofuran or dichloromethane) optimizes reaction kinetics and facilitates downstream purification by crystallization.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Pyrrolidine Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 85% |
Acetamide Formation | ClCH₂COOC₂H₅, DCC, CH₂Cl₂ | 78% |
Deprotection/Amination | NH₃, MeOH, 25°C | 90% |
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in polar solvents (water: 12 mg/mL, ethanol: 25 mg/mL) due to hydrogen-bonding capacity. Limited solubility in nonpolar solvents (logP: 0.8).
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Stability: Stable under ambient conditions but prone to hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) environments.
Spectroscopic Characteristics
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¹H NMR (400 MHz, D₂O): δ 3.65 (m, 1H, pyrrolidine-H), 3.20 (q, 2H, -NCH₂CH₃), 2.95 (s, 3H, N-CH₃), 2.30 (m, 2H, -CH₂NH₂).
Biological Activity and Pharmacological Applications
Neurological Target Modulation
The compound exhibits dual activity as a weak dopamine D₂ receptor antagonist (IC₅₀: 450 nM) and a moderate acetylcholinesterase inhibitor (IC₅₀: 1.2 μM). This dual mechanism suggests potential in treating neurodegenerative diseases like Alzheimer’s, where both cholinergic and dopaminergic pathways are implicated.
Preclinical Studies
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparison of Pyrrolidine Derivatives
The (R)-1-methyl group enhances receptor selectivity, while benzyl substitution improves lipophilicity and blood-brain barrier penetration.
Analytical Characterization Techniques
Chromatographic Methods
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HPLC: Reverse-phase C18 column (UV detection at 210 nm), retention time: 6.8 min.
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Chiral GC: Resolves enantiomers using β-cyclodextrin stationary phase .
Structural Elucidation
X-ray crystallography confirms the (R)-configuration at the 1-position, with a dihedral angle of 112° between the pyrrolidine ring and acetamide plane .
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